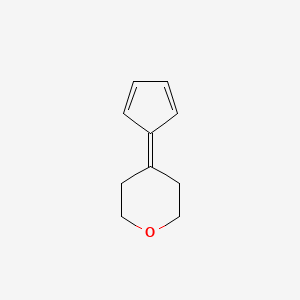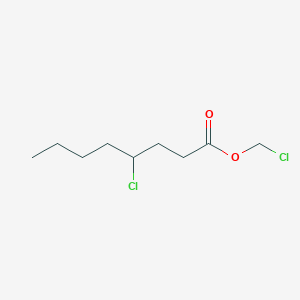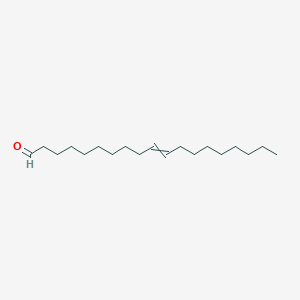
Nonadec-10-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadec-10-enal can be synthesized through several methods. One common approach involves the oxidation of nonadec-10-enol, a long-chain alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-nonadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-nonadecene in the presence of a catalyst, such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Nonadec-10-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to nonadec-10-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to nonadec-10-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed
Oxidation: Nonadec-10-enoic acid
Reduction: Nonadec-10-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Nonadec-10-enal has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other long-chain aldehydes and acids.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of antimicrobial agents.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Wirkmechanismus
The mechanism of action of nonadec-10-enal involves its interaction with various molecular targets and pathways. As a fatty aldehyde, it can participate in lipid metabolism and signaling pathways. It can also form Schiff bases with amines, which can further react to form various biologically active compounds. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Nonadec-10-enal can be compared with other similar compounds, such as:
Nonadec-10-enoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
Nonadec-10-enol: Similar in structure but with an alcohol group instead of an aldehyde group.
Other long-chain aldehydes: Compounds like octadecanal and eicosanal, which have similar long-chain structures but differ in the position of the double bond or the length of the carbon chain.
Eigenschaften
CAS-Nummer |
77349-89-4 |
|---|---|
Molekularformel |
C19H36O |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
nonadec-10-enal |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,19H,2-8,11-18H2,1H3 |
InChI-Schlüssel |
DXAFFKRBQLZTCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)

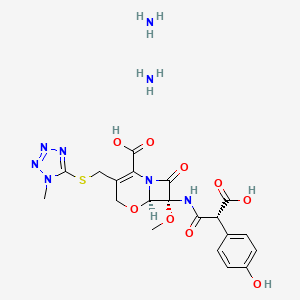

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
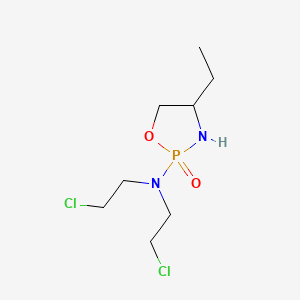
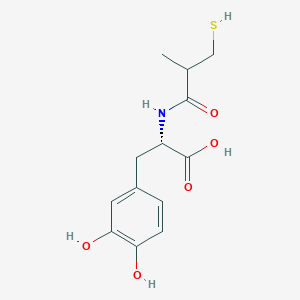
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)



